N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps One common method starts with the preparation of the pyrrolidine derivative, followed by the formation of the triazole ring through a cycloaddition reaction
Preparation of Pyrrolidine Derivative: The pyrrolidine derivative can be synthesized by reacting N-methylpyrrolidine with formaldehyde and a suitable amine under controlled conditions.
Formation of Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative.
Formation of Hydrochloride Salt: The final compound is obtained by treating the carboxamide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A solvent with similar structural features but different applications.
Pyrrolidin-2-one: A lactam with diverse biological activities.
1-Methyl-2-pyrrolidinone: Another pyrrolidine derivative with industrial applications.
Uniqueness
N-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c1-10-9(15)8-6-14(13-12-8)5-7-3-2-4-11-7;/h6-7,11H,2-5H2,1H3,(H,10,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPMTXWGHBEHNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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